molecular formula C6H10N2O5 B13832554 2-Amino-3-(carboxyformamido)butanoic acid

2-Amino-3-(carboxyformamido)butanoic acid

Cat. No.: B13832554
M. Wt: 190.15 g/mol
InChI Key: ZXLBRZJVAOXBAJ-UHFFFAOYSA-N
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Description

2-Amino-3-(carboxyformamido)butanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group at the second carbon and a carboxyformamido group at the third carbon of the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(carboxyformamido)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-amino-3-hydroxybutanoic acid, with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxyformamido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(carboxyformamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyformamido group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(carboxyformamido)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(carboxyformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including metabolic pathways and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a carboxyformamido group.

    3-Aminobutanoic acid: Lacks the carboxyformamido group, making it less reactive in certain chemical reactions.

Uniqueness

2-Amino-3-(carboxyformamido)butanoic acid is unique due to the presence of both an amino group and a carboxyformamido group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

2-amino-3-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H10N2O5/c1-2(3(7)5(10)11)8-4(9)6(12)13/h2-3H,7H2,1H3,(H,8,9)(H,10,11)(H,12,13)

InChI Key

ZXLBRZJVAOXBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)NC(=O)C(=O)O

Origin of Product

United States

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